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Compound of Interest

2-Amino-6-methylpyrimidine-4-
Compound Name: o
boronic acid

Cat. No.: B13126878

Get Quote

Executive Summary

2-Amino-6-methylpyrimidine-4-boronic acid (Target Analyte) is a functionalized heterocyclic

building block.[1] Its characterization is frequently complicated by the inherent instability of the
carbon-boron bond in electron-deficient heteroaromatics (protodeboronation) and the
equilibrium between the free boronic acid and its cyclic trimer (boroxine).[1]

This guide outlines a self-validating analytical workflow using Nuclear Magnetic Resonance
(NMR) and Electrospray lonization Mass Spectrometry (ESI-MS). It distinguishes the target
molecule from common impurities such as the deboronated byproduct (2-amino-4-
methylpyrimidine) and the boroxine anhydride.[1]

Chemical Profile & Properties[2][3][4][5][6][7]
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Property

Specification

Systematic Name

(2-Amino-6-methylpyrimidin-4-yl)boronic acid

Molecular Formula

Molecular Weight 152.95 g/mol
153.07 Da (
Monoisotopic Mass
B)
Solubility Soluble in DMSO, MeOH; sparingly soluble in
- Hygroscopic; prone to dehydration (boroxine)
Stability

and protodeboronation

Mass Spectrometry (MS) Analysis[4][5][8][9]
Experimental Protocol (ESI-MS)

Objective: Confirm molecular weight and assess the ratio of free acid to boroxine.

o Sample Preparation: Dissolve ~0.1 mg of sample in HPLC-grade Methanol (MeOH). Note:

Avoid water to minimize hydrolysis artifacts, though boronic acids often esterify with MeOH

to form methyl boronates

« lonization Source: Electrospray lonization (ESI), Positive Mode (+ve).

e Injection: Direct infusion or LC-MS (Column: C18, Mobile Phase:

+ 0.1% Formic Acid).

o Parameters: Capillary Voltage: 3.0 kV; Cone Voltage: 20—40 V (Keep low to prevent in-

source fragmentation).

Diagnostic lons & Fragmentation
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The mass spectrum typically exhibits a complex profile due to the equilibrium between the
monomeric acid and the trimeric boroxine.

lon Species m/z (ESI+) Description

Protonated monomer (Free

154.1 o
Boronic Acid).[1]
Dehydrated fragment
136.1 (characteristic of boronic
acids).
Protonated Boroxine Trimer.[1]
402.2 Often the base peak in dry
solvents.
Protodeboronation Product (2-
110.1 amino-4-methylpyrimidine).[1]
Indicates sample degradation.
Methyl boronate ester (artifact
168.1

of MeOH solvent).

Fragmentation Pathway Diagram

The following diagram illustrates the equilibrium and fragmentation pathways observed in MS.
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Caption: ESI-MS pathways showing the equilibrium between the monomeric acid and the
boroxine trimer, alongside common artifacts.

NMR Spectroscopy Analysis
Experimental Protocol

Objective: Structural validation and purity assessment.
e Solvent Selection:DMSO-

is mandatory.[1]

o Reasoning: Boronic acids are often insoluble in

(Methanol-
) causes rapid exchange of the boronic acid protons (
) and amine protons (
), erasing key diagnostic signals.
e Concentration: 10-15 mg in 0.6 mL solvent.
e Acquisition:

o H NMR: 16-32 scans, relaxation delay (

)

2.0s.

o B NMR: Critical for confirming the presence of the C-B bond (Quartz tubes recommended
but not strictly required for qualitative checks).

Predicted Spectral Data (Reference Standard)

Data synthesized from pyrimidine boronic acid analogs and substituent increments.
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H NMR (400 MHz, DMSO-

N—"

Shift ( Structural

Multiplicity Integration Assighment b
ppm) Insight

Diagnostic.

Disappears with

8.20 — 8.50 Broad Singlet 2H shake.[1]
Broadness

indicates H-
bonding.[1]

Chemical shift is
sensitive to the

7.05 Singlet 1H Ar-H (C5) electronic effect
of the Boron at
C4.

Exchangeable.

Sharpens if
6.60 Broad Singlet 2H sample is dry;

broadens with

moisture.

Characteristic
2.35 Singlet 3H (C6) methyl on
pyrimidine ring.

C NMR (100 MHz, DMSO-
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Shift (
Assignment Notes
ppm)
Often Invisible. The carbon
directly attached to Boron
broadens significantly due to
scalar coupling with the
168.5 C4 (C-B)
quadrupolar Boron nucleus (
B!
)[1]
Quaternary carbon next to
166.2 C6 (C-Me)
methyl.[1]
C2 (C- Deshielded by adjacent
163.8 _
) nitrogens.[1]
1185 C5 (Ar-CH) Aromatic methine.[1]
24.1 Methyl group.

B NMR (128 MHz, DMSO-

)

e 28.0 — 30.0 ppm: Broad singlet.

« Interpretation: Characteristic range for aryl boronic acids (

hybridized). A shift to ~20 ppm would indicate boronate ester formation or tetrahedral
boronate species (sp

).

Structural Validation Logic

The following Graphviz diagram depicts the logic flow for confirming the structure and ruling out
the deboronated impurity.
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Acquire 1H NMR

(DMSO-d6)

Observe Broad Singlet
@ 8.2-8.5 ppm?

Yes

Check Aromatic Region No (Signal Missing)

2H Doublets (C4-H + C5-H)

1H Singlet (C5-H) (Indicates loss of Boron)

VALID: Boronic Acid Confirmed INVALID: Protodeboronation

Click to download full resolution via product page

Caption: Decision tree for validating the integrity of the C-B bond using proton NMR.

Troubleshooting & Quality Control
Protodeboronation
The 2-amino group donates electron density into the ring, making the C-B bond susceptible to

hydrolytic cleavage, especially under acidic or basic conditions.

e QC Check: If the MS shows a dominant peak at m/z 110 and NMR shows two aromatic
protons (doublets) instead of one singlet, the sample has degraded to 2-amino-4-
methylpyrimidine.

Boroxine Formation

Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines). This is not
necessarily degradation but a physical state change.
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e Handling: To revert the boroxine to the free acid, add a small amount of water or aqueous
base during the reaction setup. In NMR (DMSO-

), the presence of water (from the solvent) usually hydrolyzes the boroxine back to the acid
monomer, simplifying the spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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